![molecular formula C17H15FN2OS B2494491 3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 882082-72-6](/img/structure/B2494491.png)
3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
Quinazolinone derivatives are a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in drug development. The specific compound likely shares some of these characteristics, given its structural similarity to known bioactive quinazolinones.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves palladium-catalyzed Buchwald–Hartwig coupling reactions, starting from bromobenzoquinazolinones and various amines or thiols (Nowak et al., 2015). This method provides a versatile approach to introducing different substituents on the quinazolinone scaffold, potentially including the ethyl and fluorophenylmethylsulfanyl groups of the target compound.
Molecular Structure Analysis
Molecular structure analysis of quinazolinone derivatives can be conducted using techniques like FT-IR, FT-Raman spectroscopy, and molecular docking studies. These analyses reveal the stability, charge delocalization, and potential interaction sites of the molecules, which are crucial for understanding their reactivity and biological activities (El-Azab et al., 2016).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including cyclizations, to form complex structures. The introduction of substituents like sulfanyl groups can significantly alter their chemical properties, including reactivity and potential biological activity (Gittos et al., 1976).
Scientific Research Applications
Anticancer Applications
- Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases : A derivative of 3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, making it a potential anti-cancer agent. It exhibited strong cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and breast cancer cells (Riadi et al., 2021).
Antibacterial Applications
- Broad-Spectrum Antibacterial Agent : A derivative of this compound, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, has been identified as a broad antibacterial agent effective in experimental infections (Goueffon et al., 1981).
Synthesis and Characterization
- Molecular Docking and Spectroscopy Studies : Another derivative was studied using FT-IR and FT-Raman spectroscopy, along with molecular docking, highlighting its potential inhibitory activity against pyrrole inhibitor (El-Azab et al., 2016).
- Antimicrobial Agent Synthesis : The synthesis of 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives demonstrated antimicrobial properties, compared to tetracycline as a reference compound (El-zohry & Abd-Alla, 2007).
Other Applications
- Potential Anti-Monoamine Oxidase and Antitumor Activity : Derivatives of this compound exhibited high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).
Future Directions
properties
IUPAC Name |
3-ethyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-2-20-16(21)14-5-3-4-6-15(14)19-17(20)22-11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNSGOKLMICYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327000 |
Source
|
Record name | 3-ethyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665946 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
882082-72-6 |
Source
|
Record name | 3-ethyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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